molecular formula C23H20ClN3O B2941525 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 922038-12-8

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2941525
CAS No.: 922038-12-8
M. Wt: 389.88
InChI Key: IZWQWGVUCLZFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with an indole core, a chlorobenzyl group, and a pyridinylmethyl acetamide moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chlorobenzyl group through a Friedel-Crafts alkylation reaction. The final step involves the acylation of the indole derivative with pyridin-3-ylmethyl acetamide under appropriate reaction conditions, such as the use of a base like triethylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The indole core can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield indole-3-carboxylic acid derivatives, while reduction of a nitro group can produce the corresponding amine.

Scientific Research Applications

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The indole core can bind to various receptors, modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity and selectivity, while the pyridinylmethyl acetamide moiety can influence its pharmacokinetic properties. These interactions can activate or inhibit signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(1-(4-methylbenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(1-(4-bromobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is unique due to the presence of the chlorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, enhancing the compound’s overall properties.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O/c24-20-9-7-17(8-10-20)15-27-16-19(21-5-1-2-6-22(21)27)12-23(28)26-14-18-4-3-11-25-13-18/h1-11,13,16H,12,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWQWGVUCLZFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CC(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.